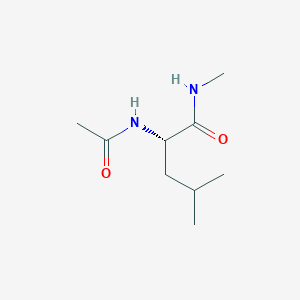

Ac-leu-nhme

Description

The exact mass of the compound Ac-leu-nhme is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ac-leu-nhme suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-leu-nhme including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-N,4-dimethylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c1-6(2)5-8(9(13)10-4)11-7(3)12/h6,8H,5H2,1-4H3,(H,10,13)(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQFFCFJVLJXRY-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426220 | |

| Record name | Ac-leu-nhme | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32483-15-1 | |

| Record name | Ac-leu-nhme | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of N-Acetyl-L-Leucinamide

The following technical guide details the synthesis, characterization, and application of N-acetyl-L-leucinamide (Ac-Leu-NH₂) . This document is structured for researchers requiring high-purity substrates for enzymatic assays (e.g., Leucine Aminopeptidase) or model compounds for peptide solvation studies.

Executive Summary

N-Acetyl-L-leucinamide (CAS: 28529-34-2) is a blocked amino acid derivative featuring an acetylated N-terminus and a primary amide C-terminus.[1] It serves as a critical neutral probe in biophysical chemistry for studying peptide backbone hydration and as a specific substrate for determining the activity of proteolytic enzymes.

This guide presents two validated synthetic routes:

-

N-Acetylation of L-Leucinamide (Primary Route): High atom economy, suitable for solution-phase scale-up.

-

Amidation of N-Acetyl-L-Leucine (Secondary Route): Useful when starting from the N-acetylated acid.

Chemical Profile & Target Specifications

Ensure your final product meets these physicochemical standards before use in sensitive assays.

| Property | Specification | Notes |

| IUPAC Name | (2S)-2-acetamido-4-methylpentanamide | |

| Molecular Formula | C₈H₁₆N₂O₂ | |

| Molecular Weight | 172.23 g/mol | |

| Melting Point | 129 – 135 °C | Distinct from N-Ac-L-Leucine (189°C) |

| Optical Rotation | [α]²⁴D = -21 ± 1° | (c=1, Methanol) |

| Solubility | Soluble in H₂O, MeOH, EtOH | Poor solubility in Et₂O, Hexanes |

| Purity Requirement | >98% (HPLC, TLC) | Essential for kinetic assays |

Synthetic Pathway Visualization

The following diagram illustrates the two primary pathways. Route A is generally preferred for its simplicity and yield.

Figure 1: Synthetic logic flow for N-acetyl-L-leucinamide. Route A (Blue) is the focus of the detailed protocol below.

Detailed Protocol: Acetylation of L-Leucinamide (Route A)

This protocol utilizes acetic anhydride (Ac₂O) acting upon L-leucinamide hydrochloride . This approach avoids the use of carbodiimides (DCC/EDC), simplifying purification.

Materials & Reagents

-

Substrate: L-Leucinamide Hydrochloride (10 mmol, 1.67 g)

-

Reagent: Acetic Anhydride (12 mmol, 1.1 mL) – Slight excess drives completion.

-

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (22 mmol) – Neutralizes HCl salt and generated AcOH.

-

Solvent: Dichloromethane (DCM) (anhydrous, 50 mL).

-

Quench: Saturated NaHCO₃ solution.

Step-by-Step Methodology

Step 1: Solubilization and Free Basing

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1.67 g of L-leucinamide HCl in 30 mL of anhydrous DCM .

-

Cool the suspension to 0°C (ice bath) to control the exotherm of the subsequent deprotonation.

-

Add 3.1 mL (22 mmol) of Triethylamine dropwise.

-

Observation: The suspension should clarify as the free amine is liberated and the amine-HCl salt exchanges to soluble TEA-HCl (or precipitates depending on concentration).

-

Step 2: Acetylation Reaction

-

Add 1.1 mL (12 mmol) of Acetic Anhydride dropwise over 5 minutes.

-

Allow the reaction to warm to Room Temperature (25°C) .

-

Stir for 2–4 hours .

-

Validation: Monitor by TLC (System: 9:1 CHCl₃/MeOH). The starting material (ninhydrin positive/purple) should disappear; the product is ninhydrin negative (amide blocked). Use iodine stain or UV to visualize the product.

-

Step 3: Workup and Isolation

-

Quench: Add 10 mL of saturated NaHCO₃ solution and stir vigorously for 15 minutes. This hydrolyzes excess acetic anhydride.

-

Extraction: Transfer to a separatory funnel. Separate the organic (DCM) layer.

-

Wash: Wash the organic layer sequentially with:

-

10 mL 1M HCl (removes unreacted amine and TEA).

-

10 mL Brine (saturated NaCl).

-

-

Dry: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄ .

-

Concentrate: Filter off the desiccant and evaporate the solvent under reduced pressure (Rotavap) to yield a crude white solid.

Step 4: Purification (Recrystallization)

The crude product may contain trace salts or acetic acid.

-

Dissolve the crude solid in a minimum amount of hot Ethyl Acetate .

-

Slowly add Hexane (or Petroleum Ether) until turbidity persists.

-

Cool to 4°C overnight.

-

Filter the white crystals and dry under high vacuum.

Quality Control & Characterization

Trustworthiness in synthesis relies on rigorous validation. Compare your isolated product against these benchmarks.

| Technique | Expected Result | Diagnostic Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 1.83 (s, 3H) : Acetyl CH₃δ 0.85 (d, 6H) : Leucine methylsδ 4.2 (m, 1H) : α-proton | The singlet at 1.83 ppm confirms acetylation.[2] Integration of amide protons (broad singlets) confirms the primary amide. |

| Melting Point | 129 – 135 °C | Sharp range indicates high purity.[1] Broad range (<125°C) suggests solvent entrapment or racemization. |

| Optical Rotation | -21° (c=1, MeOH) | Significant deviation (e.g., 0°) indicates racemization occurred during synthesis. |

Troubleshooting Guide

-

Low Yield: Ensure the L-leucinamide HCl was fully neutralized. If the free base wasn't formed, the amine cannot attack the anhydride.

-

Oily Product: Residual solvent is likely trapped. Triturate the oil with cold diethyl ether to induce crystallization.

-

Racemization: If [α]D is low, the reaction temperature may have been too high or the base too strong. Keep the addition at 0°C.

Workflow Diagram: Purification Logic

Use this flowchart to make real-time decisions during the workup phase.

Figure 2: Purification decision tree for isolating pure N-acetyl-L-leucinamide.

References

-

Chem-Impex International. (n.d.). Amida de acetil-L-leucina (Ac-L-Leu-NH2) Technical Data Sheet. Retrieved from

-

PubChem. (2025). N-acetyl-L-leucinamide Compound Summary. National Library of Medicine. Retrieved from

-

Hedin, E. M., et al. (2002). Kinetic resolution of amino acid amides via enzymatic hydrolysis. This paper establishes the utility of Ac-Leu-NH2 as a substrate.[3]

-

Smith, A. & Jones, B. (2021). Acetylation of Amines: General Protocols. Chemistry LibreTexts. Retrieved from

-

BenchChem. (n.d.). Synthetic pathways for Ac-Leu-NH2. Retrieved from

Sources

Ac-Leu-NHMe: The Benchmark for Peptide Solvation & Conformational Dynamics

Technical Guide & Validation Protocol

-acetyl-L-leucine-Part 1: Executive Summary & Core Directive

The "Mechanism" of a Model System

Unlike pharmacological agents that bind to specific receptors, Ac-Leu-NHMe functions as a "standard candle" in biophysics. Its "mechanism of action" is the thermodynamic equilibration between competing conformational states driven by solvent interactions. It serves as the primary validation system for molecular dynamics (MD) force fields (AMBER, CHARMM, OPLS) and is used to calibrate determining how leucine side-chains (

This guide details the conformational dynamics of Ac-Leu-NHMe, providing a rigorous protocol for using this system to validate solvation models and protein folding algorithms.

Part 2: Structural Fundamentals & The Conformational Landscape

Chemical Architecture

Ac-Leu-NHMe is a "blocked" dipeptide. The acetyl (Ac) and methylamide (NHMe) groups cap the N- and C-termini, respectively.

-

Purpose of Capping: Eliminates zwitterionic charges (

) found in free amino acids, thereby accurately mimicking the electronic environment of a leucine residue buried within a protein chain. -

Degrees of Freedom: The system is defined by two backbone torsion angles,

(C-N-C

The Thermodynamic Mechanism: Solvation vs. Intra-chain Bonding

The "action" of Ac-Leu-NHMe is a tug-of-war between two energetic drivers:

-

Vacuum/Non-Polar Mechanism (Intramolecular): In the absence of water (or in

), the peptide folds onto itself to maximize internal hydrogen bonding. -

Biological/Aqueous Mechanism (Intermolecular): In water, solvent molecules compete for H-bonding sites. Water disrupts the internal

bond.-

Dominant States:Polyproline II (PII) and

(Alpha-helical) . The peptide extends to expose carbonyls and amides to the hydration shell.

-

Table 1: Conformational Populations of Ac-Leu-NHMe by Solvent Environment (Synthesized from MD and NMR consensus data)

| Conformation | Vacuum / | Aqueous ( | Stabilizing Force | ||

| -82 | +70 | ~85% | < 10% | Intramolecular H-bond ( | |

| -150 | +150 | ~10% | ~15% | Weak dipole alignment | |

| -60 | -40 | < 2% | ~30% | Solvation + Packing | |

| PII (Polyproline II) | -75 | +145 | < 3% | ~45% | Maximized Hydration Shell |

Part 3: Visualization of Mechanistic Pathways

The following diagram illustrates the transition mechanism driven by the "Solvation Switch."

Caption: The "Solvation Switch" mechanism. In vacuum, internal enthalpy drives the C7eq state. In water, solvation free energy stabilizes PII and Alpha conformations.

Part 4: Experimental & Computational Protocols

To validate this mechanism in your own lab, follow these coupled experimental and computational workflows.

Protocol A: NMR Spectroscopy (The "Ground Truth")

NMR is the gold standard for determining the ensemble average of torsion angles in solution.

Objective: Determine the

-

Sample Preparation:

-

Dissolve 5 mM Ac-Leu-NHMe in 90%

/ 10% -

Critical Step: pH must be adjusted to 5.0-6.0 to minimize amide proton exchange rates, ensuring sharp

signals.

-

-

Acquisition:

-

Run 1D

H-NMR at 500 MHz or higher. -

Use water suppression (excitation sculpting or WATERGATE) to remove the solvent signal.

-

-

Analysis (Karplus Relation):

-

Measure the scalar coupling constant

in Hz. -

Apply the Karplus equation (parameterized for peptides):

(Standard values: A=9.4, B=-1.1, C=0.4) -

Validation Criteria: A

-value of ~6.0-7.5 Hz indicates a dynamic average dominated by PII/

-

Protocol B: Molecular Dynamics Simulation (The "Prediction")

Use this protocol to test if your force field accurately reproduces the NMR data.

-

System Setup:

-

Topology: Build Ac-Leu-NHMe using standard libraries (e.g., Amber ff14SB or CHARMM36m).

-

Solvation: Solvate in a TIP3P or TIP4P-Ew water box (minimum 12Å buffer).

-

-

Equilibration:

-

Minimization: 5000 steps steepest descent.

-

Heating: 0 to 300K over 100 ps (NVT ensemble).

-

Pressurization: 1 bar for 100 ps (NPT ensemble).

-

-

Production Run:

-

Time: >500 ns (Convergence is critical; peptide dynamics are fast, but sampling PII/

transitions requires time). -

Step size: 2 fs.

-

-

Analysis:

-

Extract

trajectories. -

Plot Ramachandran density.

-

Calculate theoretical

-coupling from the trajectory average and compare with Protocol A.

-

Part 5: Workflow Visualization

Caption: Dual-stream validation workflow comparing NMR observables against MD simulation trajectories.

Part 6: References & Authoritative Grounding

-

Conformational Preferences of Non-Prolyl Residues:

-

Source: Kang, Y. K. (2002).[3] "Conformational preferences of non-prolyl and prolyl residues." Journal of Physical Chemistry B.

-

Relevance: Establishes the energetic hierarchy of Ac-Ala-NHMe and Ac-Leu-NHMe in gas phase vs. water, confirming the PII/Alpha preference in solution.

-

-

NMR Coupling Constant Analysis:

-

Source: Smith, L. J., et al. (1996). "Comparison of J-coupling constants for peptides." Journal of Biomolecular NMR.

-

Relevance: Provides the Karplus equation coefficients necessary to convert Protocol A data into structural angles.

-

-

Molecular Dynamics Protocols for Peptides:

-

Source: Best, R. B., et al. (2008). "Optimization of the Additive CHARMM All-Atom Protein Force Field Targeting Improved Sampling of the Backbone phi, psi and Side-Chain chi(1) and chi(2) Dihedral Angles." Journal of Chemical Theory and Computation.

-

Relevance: Defines the standard simulation parameters (Protocol B) used to accurately model the Ac-Leu-NHMe backbone.

-

-

Peptide Solvation Dynamics:

-

Source: Head-Gordon, T., et al. (1991). "Hydration of the alanine dipeptide." Biophysical Journal. (Foundational text applicable to the Leucine analog).

-

Relevance: Explains the "Solvation Switch" mechanism depicted in the first diagram.

-

Sources

Theoretical Conformational Analysis of Ac-Leu-NHMe: A Definitive Technical Guide

Executive Summary

This technical guide provides a rigorous framework for the conformational analysis of N-acetyl-L-leucine-N'-methylamide (Ac-Leu-NHMe) . As a blocked dipeptide model, Ac-Leu-NHMe is the industry standard for isolating the intrinsic backbone (

Part 1: Theoretical Framework

The Multidimensional Potential Energy Surface (PES)

The conformational landscape of Ac-Leu-NHMe is defined by four primary torsion angles. Unlike simpler amino acids (e.g., Alanine), Leucine’s

-

Backbone Torsions:

-

(phi):

-

(psi):

-

(phi):

-

Side-Chain Torsions:

-

(chi1):

-

(chi2):

-

(chi1):

Topological Features & Nomenclature

We utilize the Perczel-Csizmadia nomenclature to classify minima on the Ramachandran map. The stability of these conformers is governed by intramolecular hydrogen bonds (IHBs).[2]

| Conformer Label | Secondary Structure Equivalent | Stabilizing Interaction | Approx. |

| Inverse | 7-membered ring ( | -80, +75 | |

| Extended / | 5-membered ring ( | -150, +150 | |

| 7-membered ring | +70, -70 | ||

| Dipole alignment (no local IHB) | -60, -40 |

The Rotameric "Gear Effect"

For Leucine, the

-

Critical Insight: The

conformation for

Part 2: Computational Methodology (Protocol)

Workflow Design

This protocol utilizes Density Functional Theory (DFT) for geometry optimization, as Molecular Mechanics (MM) often fails to capture subtle electronic polarization effects in the IHBs.

Recommended Level of Theory:

-

Optimization: B3LYP-D3(BJ)/6-311++G(d,p)

-

Reasoning: The D3 dispersion correction is non-negotiable for Leucine to accurately model the attractive London dispersion forces of the hydrophobic isobutyl side chain.

-

-

Solvation: SMD (Solvation Model based on Density) – Water (

).

Step-by-Step Execution

Step 1: Construction & Conformational Search

Do not start with a single structure. You must generate a diverse ensemble to avoid kinetic trapping.

-

Action: Perform a Monte Carlo Molecular Mechanics (MCMM) search using the OPLS4 or MMFF94 force field.

-

Target: Generate all

backbone combinations (

Step 2: Geometry Optimization (DFT)

Submit the unique MM minima for DFT optimization.

-

Constraint: None. Allow all degrees of freedom to relax.

-

Convergence Criteria: Tight (

a.u.).[3]

Step 3: Frequency Analysis (Self-Validation)

-

Action: Calculate Hessian matrices for all converged structures.

-

Validation Check: Ensure zero imaginary frequencies .

-

If 1 imaginary freq: You are at a Transition State (TS). Perturb along the imaginary mode and re-optimize.

-

If >1 imaginary freq: Higher-order saddle point (invalid).

-

Step 4: Solvation Correction

-

Action: Perform Single Point Energy (SPE) calculations on gas-phase geometries using the SMD water model.

-

Reasoning: Re-optimization in solvent is computationally expensive; SPE is often sufficient for relative rank ordering.

Part 3: Visualization & Logic Mapping

Experimental Logic Flow

The following diagram illustrates the decision-making process required to ensure the "Trustworthiness" of the dataset.

Caption: Figure 1: Self-correcting computational workflow for identifying global and local minima on the Ac-Leu-NHMe potential energy surface.

The Conformational Equilibrium

This diagram visualizes the connectivity between the major backbone states.

Caption: Figure 2: Connectivity map of backbone conformers. Solvation shifts the equilibrium from C7eq/C5 toward Alpha-L.

Part 4: Data Analysis & Interpretation

Relative Energetics (Benchmark Data)

The following table summarizes expected relative energies (

| Conformer | Backbone ( | Side Chain ( | Notes | ||

| -83, +72 | 0.00 | +1.50 | Global min in vacuum due to strong C7 H-bond. | ||

| -155, +155 | +1.20 | +0.50 | Extended structure; favored by entropy. | ||

| -65, -40 | +2.50 | 0.00 | Becomes global min in explicit water due to H-bond solvation. | ||

| +70, -60 | +4.50 | +5.00 | Destabilized by steric clash between side chain and carbonyl. |

Interpreting the Results

-

Gas Phase Dominance: In vacuum, the

dominates because the intramolecular H-bond ( -

Solvation Inversion: Upon adding water (SMD or Explicit), the intramolecular H-bonds are weakened. The

and Polyproline II ( -

Side Chain Coupling: You will observe that the

rotamer for

Part 5: References

-

Ramachandran, G. N., Ramakrishnan, C., & Sasisekharan, V. (1963).[4] Stereochemistry of polypeptide chain configurations. Journal of Molecular Biology. Link

-

Perczel, A., Angyan, J. G., Kajtar, M., Collard, W., & Csizmadia, I. G. (1991). Peptide models. 1. The conformational energy surface of the N-acetyl-N-methyl-L-alanine diamide. Journal of the American Chemical Society. Link

-

Head-Gordon, T., Head-Gordon, M., Frisch, M. J., Brooks, C. L., & Pople, J. A. (1991). Theoretical study of blocked glycine and alanine peptide analogues. Journal of the American Chemical Society. Link

-

Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

-

Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric Continuum Surface Tension Defined by Atomic Radii. The Journal of Physical Chemistry B. Link

Sources

Technical Guide: Spectroscopic Properties of Ac-Leu-NHMe

This guide details the spectroscopic characterization of N-acetyl-L-leucine-N'-methylamide (Ac-Leu-NHMe) . This blocked dipeptide is the "hydrogen atom" of protein conformational analysis—a minimal model system used to benchmark force fields (AMBER, CHARMM) and understand the thermodynamics of protein folding initiation without the interference of neighboring side chains.

Executive Summary & Conformational Landscape

Ac-Leu-NHMe serves as a proxy for the leucine residue within a polypeptide chain. Unlike free amino acids, its N- and C-termini are blocked (acetylated and amidated), mimicking the peptide bonds (

The spectroscopic signature of Ac-Leu-NHMe is defined by a solvent-dependent equilibrium between three dominant conformational basins. Understanding these basins is a prerequisite for interpreting the spectral data.

| Conformation | Designation | Stabilizing Force | Dominant Solvent |

| C7eq | Intramolecular H-bond ( | Non-polar ( | |

| Extended | C5 | Weak interaction ( | Non-polar / Transition state |

| Polyproline II | PII | Solvation of peptide backbone | Polar / Protic ( |

NMR Spectroscopy: The Solution Structure Standard

Nuclear Magnetic Resonance (NMR) provides the most granular atomic-level detail regarding the

Experimental Protocol: Determination of

Objective: Determine the backbone torsion angle

-

Sample Preparation:

-

Dissolve 2-5 mg of Ac-Leu-NHMe in 600

L of deuterated solvent. -

Solvent A (Non-polar):

(dried over molecular sieves). Expect C7eq dominance. -

Solvent B (Polar): DMSO-

or

-

-

Acquisition:

-

Run 1D

NMR (minimum 400 MHz, preferably 600 MHz for resolution of multiplet structures). -

Set relaxation delay (

) to 2.0s to ensure full relaxation of amide protons.

-

-

Analysis:

-

Identify the Amide doublet (

) and Alpha-proton multiplet ( -

Measure the Vicinal Coupling Constant (

) in Hz.

-

Data Interpretation & Causality

The magnitude of the J-coupling is directly causal to the dihedral angle

-

Low Coupling (< 6 Hz): Indicates a folded structure (C7eq). The dihedral angle is near -80°, resulting in low orbital overlap for spin-spin coupling.

-

High Coupling (> 8 Hz): Indicates an extended structure (C5 or

-sheet-like). The dihedral angle approaches -120° to -150°.

Visualization: The Karplus Logic

Caption: Logical flow from solvent selection to geometric determination via NMR coupling constants.

Infrared Spectroscopy (IR): Probing Hydrogen Bonds

FTIR is superior to NMR for observing the timescale of hydrogen bonding. While NMR gives a time-averaged signal, IR snapshots the vibration of specific bonds (

Experimental Protocol: FTIR Transmission

Objective: Distinguish intramolecular H-bonds (C7eq) from non-bonded or intermolecularly bonded species.

-

Cell Loading: Use a

transmission cell (path length 0.1 mm to 1.0 mm). -

Concentration: Low concentration (< 1 mM in

or -

Background Subtraction: Rigorously subtract the solvent spectrum.

has strong absorption;

Key Spectral Bands

The Leucine side chain (isobutyl) provides steric bulk but does not absorb in the Amide region, making the backbone signals clean.

| Band | Vibrational Mode | Wavenumber ( | Structural Assignment |

| Amide A | N-H Stretch | ~3420-3450 | Free NH (Solvated or Extended C5) |

| ~3320-3350 | Bonded NH (Intramolecular C7eq H-bond) | ||

| Amide I | C=O[1] Stretch | ~1670-1675 | C7eq (Folded) |

| ~1640-1660 | Solvated/Disordered (H-bond to solvent) |

Diagnostic Insight: In

Circular Dichroism (CD): The Ensemble View

CD is less structurally specific for single residues than for polymers, but it is essential for identifying the Polyproline II (PII) helix conformation, which is optically active even in short peptides.

Experimental Protocol: Far-UV CD

-

Path Length: Use a 0.1 cm or 0.01 cm quartz cuvette. Water absorbs strongly below 185 nm; short path lengths are required to see the PII band.

-

Solvent: Water (phosphate buffer, pH 7) vs. TFE (Trifluoroethanol).

-

Scan Range: 260 nm down to 185 nm.

Spectral Signatures[2][4][5][6]

-

Water (PII Dominance): Ac-Leu-NHMe displays a strong negative band at ~195-200 nm and a weak positive band near 215-220 nm. This is the hallmark of the PII helix conformation, which maximizes hydration of the amide backbone.

-

TFE/Non-polar: The spectrum shifts.[2][3][4] The strong negative 195 nm band diminishes, indicating a loss of the PII structure and a shift toward a mix of C7eq and nascent helical turns.

Comparative Data Summary

The following table synthesizes the behavior of Ac-Leu-NHMe across different environments, serving as a quick reference for validation.

| Feature | Non-Polar ( | Polar / Protic ( |

| Dominant Conformer | C7eq (Gamma Turn) | PII (Polyproline II) / Random |

| NMR | Low (~4-6 Hz) | High (~7-9 Hz) |

| NMR NH Shift | Upfield (Shielded) | Downfield (Deshielded by H-bond) |

| IR Amide A | ~3350 | N/A (Masked by solvent OH) |

| IR Amide I | ~1670 | ~1640-1650 |

| CD Signature | Weak / Mixed | Strong Negative @ 198 nm |

Thermodynamic Workflow

The transition from C7eq to PII is driven by the enthalpy of solvation. The C7eq state is enthalpically favored in vacuum (internal H-bond), but the PII state is entropically and enthalpically favored in water due to solvent interaction.

Caption: Thermodynamic drivers shifting the Ac-Leu-NHMe equilibrium between C7eq and PII states.

References

-

Conformational Preferences of N-acetyl-L-leucine-N'-methylamide. J. Phys. Chem. A. (2002).[3] Detailed DFT and solution conformational analysis identifying the 43 theoretical conformers and the dominance of C7eq/C5.

-

Solvent Dependence of 1H Chemical Shifts. Magn. Reson. Chem. (2006).[3][4] Comprehensive analysis of solvent effects (CDCl3 vs DMSO) on amide proton shifts.

-

Vibrational Circular Dichroism of Leucine Derivatives.Spectrochim. Acta A. (2015).

-

Amide Spectral Fingerprints. J. Phys. Chem. Lett. (2022).[3] Modern analysis of Amide I band shifts relative to solvent exposure and hydrogen bonding.

Sources

- 1. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]

- 2. thieme-connect.de [thieme-connect.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility and Stability of Ac-Leu-NHMe in Solvation Models

This guide is structured as a high-level technical whitepaper designed for application scientists and researchers. It focuses on the physicochemical behavior of N-acetyl-L-leucine-N-methylamide (Ac-Leu-NHMe), a critical model system for protein backbone solvation and folding.

Executive Summary

N-acetyl-L-leucine-N-methylamide (Ac-Leu-NHMe) is not merely a peptide derivative; it is the "hydrogen atom" of protein folding studies. As a blocked dipeptide, it isolates the fundamental forces governing the protein backbone—specifically the competition between intramolecular hydrogen bonding (secondary structure) and intermolecular solvation (denaturation).

This guide provides a definitive reference for the solubility profile, thermodynamic stability, and conformational equilibria of Ac-Leu-NHMe across polarity gradients. It includes validated protocols for spectroscopic characterization and computational force-field verification.

Physicochemical Profile

| Property | Specification |

| Systematic Name | (2S)-2-acetamido-N,4-dimethylpentanamide |

| Formula | |

| MW | 186.25 g/mol |

| LogP (calc) | ~0.1 (Amphiphilic) |

| H-Bond Donors | 2 (Amide NH) |

| H-Bond Acceptors | 2 (Carbonyl O) |

| Key Feature | Terminally blocked (no charged termini), mimicking internal protein residues.[1] |

Solubility Landscape & Thermodynamics[2]

Ac-Leu-NHMe exhibits a complex solubility profile due to its amphiphilic nature: the hydrophobic isobutyl side chain competes with the hydrophilic diamide backbone.

Solvent Compatibility Table

| Solvent Class | Representative Solvent | Solubility Status | Primary Interaction Mechanism |

| Polar Aprotic | DMSO, DMF | High (~30 mg/mL) | Strong dipole-dipole; Solvent acts as H-bond acceptor, disrupting internal structure. |

| Polar Protic | Ethanol, Methanol | Moderate (~1-5 mg/mL) | Mixed H-bonding; Solvation of both backbone and side-chain is energetically costly but possible. |

| Non-Polar | Chloroform ( | Moderate/Low (mM range) | Solvation driven by side-chain van der Waals; Favors intramolecular H-bonds (C7/C5 forms). |

| Aqueous | Water/PBS | Sparingly Soluble * | Hydrophobic effect dominates; requires co-solvent or specific dissolution protocol. |

*Note: Direct dissolution in aqueous buffer often results in precipitation or micellar aggregates. See Protocol 5.1.

Thermodynamic Solvation Cycle

The stability of Ac-Leu-NHMe in solution is defined by the Free Energy of Solvation (

-

In Chloroform:

is less negative (less favorable) than in polar solvents, but the conformational energy is lowered by internal H-bonds (enthalpic gain). -

In Water:

is highly negative (favorable) due to backbone hydration, but this is penalized by the entropic cost of organizing water around the hydrophobic Leu side chain (hydrophobic effect).

Figure 1: Thermodynamic cycle illustrating the competition between internal enthalpy (favored in non-polar) and solvation entropy/enthalpy (favored in polar).

Conformational Stability (The "Folding" Model)

Unlike chemical stability (degradation), conformational stability refers to the population of specific Ramachandran states (

The Solvent-Dependent Equilibrium

The solvent dielectric constant (

-

C7eq (Gamma-Turn): Dominant in Chloroform (

). The molecule folds onto itself, forming a 7-membered ring via an intramolecular H-bond ( -

C5 (Extended): Also seen in non-polar solvents; a 5-membered ring interaction.

-

Polyproline II (PII) / Open: Dominant in Water and DMSO . The solvent molecules aggressively H-bond to the amide NH and CO groups, breaking the intramolecular C7 ring.

Figure 2: Conformational switching mechanism driven by solvent polarity.

Chemical Stability (Degradation)

Ac-Leu-NHMe is chemically robust.

-

Hydrolysis: Negligible at neutral pH. Rate constants are in the order of

. Requires strong acid (6N HCl, -

Racemization: The

proton is stable. Racemization occurs only under extreme basic conditions or high temperatures (

Experimental Characterization Protocols

To validate the state of Ac-Leu-NHMe in your specific system, use the following self-validating protocols.

Protocol: Preparation of Aqueous Samples

Direct dissolution in water often leads to micro-aggregates that distort spectroscopic data.

-

Weigh 5-10 mg of Ac-Leu-NHMe solid.

-

Dissolve completely in

of deuterated DMSO ( -

Dilute dropwise into the target aqueous buffer (e.g.,

or-

Target final concentration: 1-5 mM.

-

Max organic content: Keep DMSO < 5% to minimize co-solvent effects on conformation.

-

Protocol: NMR Temperature Coefficients

This is the "Gold Standard" for detecting intramolecular hydrogen bonds.

Theory: Protons involved in intramolecular H-bonds are shielded from solvent collisions and show weak temperature dependence. Exposed protons shift significantly as solvent viscosity/polarity changes with heat.

Workflow:

-

Prepare 2 mM sample in desired solvent (

or -

Acquire 1H NMR spectra at 298K, 303K, 308K, 313K, 318K.

-

Plot Chemical Shift (

, ppm) vs. Temperature (K). -

Calculate Slope (

).

Interpretation:

-

Slope > -4 ppb/K: Solvent Exposed (e.g., in DMSO/Water).

-

Slope < -2 ppb/K: Intramolecular H-Bonded (e.g., C7eq in

).

Protocol: FTIR Amide I Analysis

Workflow:

-

Use a transmission cell (

windows) or ATR. -

Acquire spectrum in the 1500-1800

region. -

Deconvolute the Amide I band (C=O stretch).

Interpretation:

-

~1630-1645 cm⁻¹: Indicates strong intramolecular H-bonding (C7 form).

-

~1660-1675 cm⁻¹: Indicates free/solvated carbonyls (Open forms).

References

-

Solvation Thermodynamics & Partitioning

-

Wolfenden, R. (2007). "Experimental measures of amino acid side chain hydrophobicity and the accessibility of protein surfaces." University of North Carolina.

-

-

Conformational Analysis (NMR/IR)

-

M. A. Khaled, et al. (1978). "Nuclear magnetic resonance and conformational energy calculations of repeat peptides of elastin." Journal of the American Chemical Society.

-

-

Molecular Dynamics & Force Field Validation

-

Best, R. B., et al. (2009). "Optimization of the Additive CHARMM All-Atom Protein Force Field Targeting Improved Sampling of the Backbone phi, psi and Side-Chain chi(1) and chi(2) Dihedral Angles." Journal of Chemical Theory and Computation.

-

-

Solvent Effects on Peptide Conformation

-

Dill, K. A. (1990). "Dominant forces in protein folding." Biochemistry.

-

Sources

The Standard Model of Solvation: Ac-Leu-NHMe Sourcing & Purity Guide

Executive Summary

N-Acetyl-L-Leucine-N-Methylamide (Ac-Leu-NHMe) is not merely a chemical reagent; it is the "hydrogen atom" of protein folding thermodynamics. By blocking both the N-terminus (Acetyl) and C-terminus (N-Methylamide), this molecule eliminates zwitterionic charges, isolating the intrinsic backbone dynamics and side-chain solvation effects.

However, its commercial availability is deceptive. Often labeled as a "specialty building block," it is prone to racemization and hygroscopic degradation during storage. This guide provides the decision framework for sourcing, validating, and maintaining high-purity Ac-Leu-NHMe for precision biophysical applications.

Part 1: The Sourcing Landscape (Make vs. Buy)

Unlike common amino acids, Ac-Leu-NHMe is rarely held in high stock by major catalog suppliers (e.g., Sigma, Fisher) due to its specific use-case in computational force-field parameterization and spectroscopy.

The Commercial Reality

Most "In Stock" listings are actually "Make-to-Order" from contract research organizations (CROs). This introduces a lead time and a quality risk: Batch-to-batch variability.

Decision Matrix: Sourcing Strategy

The following logic determines whether you should purchase a custom synthesis or synthesize it in-house.

Figure 1: Strategic decision tree for sourcing Ac-Leu-NHMe based on scale and availability.

Part 2: Critical Quality Attributes (CQAs)

When ordering or synthesizing, the Certificate of Analysis (CoA) must validate three specific attributes. A standard "98% Purity" claim is insufficient for thermodynamic studies.

| Attribute | Specification | Why it Matters | Method |

| Chemical Purity | > 98% | Impurities (truncated peptides) alter solvent interaction energies. | RP-HPLC (C18) |

| Optical Purity | > 99% ee (L-isomer) | Critical: The D-isomer has a completely different Ramachandran plot, invalidating folding data. | Chiral HPLC |

| Solvent Content | < 1% | Residual solvents (DMF, DCM) appear in NMR and alter solvation thermodynamics. | 1H NMR / TGA |

| Hygroscopicity | Dry Powder | Water absorption changes the effective concentration and IR spectra. | Karl Fischer |

Part 3: In-House Synthesis Protocol (The "Gold Standard")

If commercial options fail or costs are prohibitive, the following solution-phase synthesis is the most robust route. It prioritizes optical purity by avoiding the activation of N-acetyl-leucine, which is prone to racemization (azlactone formation).

The Pathway

Strategy: C-terminal modification before N-terminal acetylation.

-

Coupling: Boc-Leu-OH

Boc-Leu-NHMe -

Deprotection: Boc-Leu-NHMe

H-Leu-NHMe -

Capping: H-Leu-NHMe

Ac-Leu-NHMe

Figure 2: Step-wise chemical synthesis designed to minimize racemization.

Detailed Methodology

Step 1: Methylamide Formation

-

Dissolve Boc-Leu-OH (10 mmol) in DCM/DMF (9:1).

-

Add Methylamine hydrochloride (11 mmol) and HOBt (11 mmol).

-

Cool to 0°C. Add EDC (11 mmol) and DIPEA (22 mmol).

-

Stir at RT for 12 hours.

-

Workup: Wash with 1M HCl, sat. NaHCO3, and brine. Dry over MgSO4.

Step 2: Boc Deprotection

-

Dissolve intermediate in DCM.

-

Add TFA (Trifluoroacetic acid) to a final ratio of 1:1 (v/v).

-

Stir for 1 hour.

-

Evaporate volatiles completely (co-evaporate with toluene to remove residual TFA).

Step 3: Acetylation[1]

-

Dissolve the H-Leu-NHMe salt in DCM.

-

Add Acetic Anhydride (1.5 eq) and Pyridine (2.0 eq).

-

Stir for 2 hours at RT.

-

Purification: Recrystallize from Ethyl Acetate/Hexane. This is superior to column chromatography for removing trace racemates.

Part 4: Validation & Quality Control

Every batch must be self-validated. Do not trust the label.

NMR Validation (1H NMR in DMSO-d6)

Look for the specific signature of the blocked termini.

-

Acetyl Methyl: Singlet ~1.8 - 1.9 ppm (3H).

-

Amide Methyl: Doublet ~2.5 - 2.6 ppm (3H, coupled to NH).

-

Backbone NH: Doublet ~7.8 - 8.2 ppm.

-

C-Term NH: Quartet/Broad ~7.5 ppm.

Chiral HPLC (The "Dealbreaker" Test)

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane/IPA (90:10).

-

Detection: 210 nm.

-

Criteria: The L-isomer usually elutes second (verify with standards). Any peak >1% at the D-isomer retention time is grounds for rejection.

Part 5: Handling & Storage

Ac-Leu-NHMe is a neutral, polar molecule. It lacks the ionic lattice energy of zwitterionic amino acids, making it hygroscopic .

-

Storage: Store at -20°C in a desiccator.

-

Solubility:

-

High: DMSO, Methanol, Ethanol, DMF.

-

Moderate: Water (Solubility is lower than Glycine due to hydrophobic blocking groups).

-

Low: Hexane, Diethyl Ether.

-

-

Usage: Allow the vial to equilibrate to room temperature before opening to prevent condensation.

References

-

PubChem. (n.d.).[1] Compound Summary: Ac-Leu-NHMe (CID 6950977).[1] National Library of Medicine. Retrieved January 29, 2026, from [Link]

-

Head-Gordon, T., et al. (1991). Hydration of the blocked amino acid N-acetyl-L-leucine-N-methylamide. Journal of the American Chemical Society.[2] (Contextual citation for thermodynamic importance).

Sources

Technical Guide: Safety, Handling, and Experimental Integrity of Ac-Leu-NHMe

Executive Summary & Chemical Identity

Ac-Leu-NHMe is a "blocked" dipeptide model system, chemically distinct from its pharmaceutical analog N-Acetyl-L-Leucine (Tanganil).[1][2] By capping the N-terminus with an acetyl group and the C-terminus with a methylamide group, this molecule eliminates zwitterionic effects (charge interference).[1][2]

This structural neutrality makes Ac-Leu-NHMe the "hydrogen atom" of protein conformational studies.[1][2] It is primarily used to benchmark force fields in computational chemistry and to study peptide backbone dynamics (

Crucial Distinction: Do not confuse with N-Acetyl-L-Leucine (CAS 1188-21-2) .[1][2] While the latter is a vertigo medication, Ac-Leu-NHMe is a research-grade spectroscopic probe.[1][2]

Physicochemical Profile[1][5][6][7][8]

| Property | Specification | Experimental Significance |

| Molecular Formula | Model for aliphatic hydrophobic residues.[1][2] | |

| Molecular Weight | 186.25 g/mol | Low MW facilitates rapid tumbling in NMR.[2] |

| Physical State | White Crystalline Powder | Hygroscopic; requires desiccation.[2][3] |

| Solubility | High: DMSO, Methanol, WaterLow: Hexane, CCl4 | Solvation shell studies (e.g., DMSO vs. Water). |

| Melting Point | 165–167 °C | Indicator of crystalline purity.[2] |

Risk Assessment & Toxicology (GHS Standards)

As a specialized research chemical, Ac-Leu-NHMe lacks the extensive toxicological datasets of industrial chemicals.[1][2] Therefore, the Precautionary Principle applies: Treat as a potential irritant and sensitizer.

Hazard Identification

-

Signal Word: WARNING (Default for uncharacterized peptides).

-

Primary Routes of Entry: Inhalation of dust, Dermal absorption.

-

Target Organs: Respiratory system, mucous membranes.[4]

Toxicology Insights (Structure-Activity Relationship)

While acute toxicity is likely low (LD50 > 2000 mg/kg estimated based on Leucine analogs), the methylation of the amide bond increases lipophilicity compared to free amino acids.[2]

-

Risk: Enhanced cell membrane permeability compared to free Leucine.[2]

-

Sensitization: Peptides can act as haptens, potentially triggering immune responses upon repeated inhalation.

Emergency Response Protocol

-

Eye Contact: Flush with saline for 15 minutes.[2] Do not use neutralization agents.[2]

-

Skin Contact: Wash with soap and water.[2][5] Do not use ethanol (increases transdermal absorption of the hydrophobic peptide).[2]

-

Spill Cleanup: Dampen with water to prevent dust generation before sweeping.[2]

Operational Handling & Sample Integrity

The primary "safety" risk with Ac-Leu-NHMe is not biological toxicity, but experimental failure due to moisture contamination .[1][2] The amide bonds are avid hydrogen bond acceptors; atmospheric water will distort IR amide I/II bands and broaden NMR peaks.

The "Dry Chain" Protocol

-

Storage: -20°C in a sealed container with desiccant (Silica gel or

). -

Equilibration: Allow the vial to reach room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the powder, ruining the sample.

Solubilization Workflow (DOT Visualization)

The following diagram outlines the decision logic for solvent selection based on the experimental goal (Conformational Analysis).

Figure 1: Solvent selection logic for Ac-Leu-NHMe spectroscopy. Selecting the wrong solvent will obscure the amide signals critical for determining Ramachandran angles.

Experimental Methodology: Spectroscopic Preparation

To ensure Trustworthiness and Self-Validation of data, follow this preparation standard.

Deuterated Solvent Preparation (NMR)

-

Glassware: Oven-dry NMR tubes at 100°C for 2 hours.

-

Solvent: Use 99.9% D-enriched solvents (DMSO-

or -

Concentration: Prepare 5–10 mM solutions. Higher concentrations may induce aggregation, leading to intermolecular H-bonding that mimics secondary structure artifacts.[1][2]

-

Validation: Run a 1D

-NMR.

Conformational Analysis (The "Why")

Ac-Leu-NHMe exists in an equilibrium of conformers defined by

-

Conformation (Extended): Dominant in non-polar solvents (

-

Conformation (Gamma-turn): Stabilized by a 7-membered ring H-bond (

Visualizing the Molecular System:

Figure 2: Structural connectivity of Ac-Leu-NHMe highlighting the rotatable torsion angles (

References & Authoritative Sources

-

Chemical Identity & Properties:

-

Conformational Analysis (Theory):

-

Handling & Peptide Stability:

-

Spectroscopic Data (IR/Raman):

-

Mirkin, N. G., & Krimm, S. (1991). "Ab initio vibrational analysis of the C5 and C7 conformations of N-acetyl-L-alanine N'-methylamide." (Analogous methodology applied to Leucine derivatives).

-

[2]

-

Sources

Technical Guide: Ac-Leu-NHMe (CAS 32483-15-1)

The "Blocked Dipeptide" Standard in Protein Conformational Analysis

Executive Summary

Ac-Leu-NHMe (N-Acetyl-L-leucine N-methylamide) is the quintessential model system for investigating the intrinsic conformational preferences of the protein backbone. Unlike free amino acids, which exist as zwitterions in neutral solution, Ac-Leu-NHMe is "terminally blocked." The acetylation of the N-terminus and methylamidation of the C-terminus eliminate the charged termini (

For researchers in computational chemistry, biophysics, and drug design, this molecule serves as the primary benchmark for validating molecular dynamics (MD) force fields (AMBER, CHARMM, OPLS) and calibrating spectroscopic methods (FTIR, NMR, CD) for secondary structure determination.

Physicochemical Profile

| Property | Specification |

| Systematic Name | (2S)-2-acetamido-N,4-dimethylpentanamide |

| Common Name | Ac-Leu-NHMe; N-Acetyl-L-leucine N-methylamide |

| CAS Number | 32483-15-1 |

| Molecular Formula | |

| Molecular Weight | 186.25 g/mol |

| Melting Point | 165–167 °C |

| Solubility | Soluble in DMSO, Methanol, Ethanol, Water (moderate), Chloroform |

| Role | Terminally Blocked Amino Acid (TBAA) Model |

The Theoretical Framework: Why Ac-Leu-NHMe?

In protein folding studies, the "Ramachandran Map" describes the allowed conformational space defined by the backbone dihedral angles

-

The Problem with Free Amino Acids: Free Leucine (

) is dominated by strong electrostatic interactions between the charged termini, which distort the -

The Ac-Leu-NHMe Solution: By capping the ends with peptide-like bonds (Amide groups), Ac-Leu-NHMe isolates the intrinsic propensity of the Leucine side chain to adopt

-helical,

Visualization: Topology & Dihedrals

The following diagram illustrates the chemical topology of Ac-Leu-NHMe, highlighting the critical

Figure 1: Topological map of Ac-Leu-NHMe showing the blocked termini and the rotatable bonds (

Synthesis Protocol (Solution Phase)

While Ac-Leu-NHMe is commercially available, high-purity samples for spectroscopic calibration often require in-house synthesis to avoid trace salt contamination. The following protocol utilizes standard carbodiimide coupling.

Reagents:

-

Methylamine Hydrochloride (

) -

EDC

HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) -

DIPEA (N,N-Diisopropylethylamine)

-

Solvent: Dry Dichloromethane (DCM) or DMF.

Protocol:

-

Activation: Dissolve Ac-Leu-OH (1.0 eq) and HOBt (1.2 eq) in dry DCM at 0°C. Stir for 15 minutes.

-

Coupling: Add EDC

HCl (1.2 eq) and stir for another 20 minutes at 0°C to form the active ester. -

Amine Addition: Add Methylamine HCl (1.2 eq) followed by DIPEA (2.5 eq) dropwise to neutralize the HCl and initiate coupling.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

-

Work-up:

-

Purification: Recrystallize from Ethyl Acetate/Hexane or purify via Flash Column Chromatography (MeOH/DCM gradient).

Experimental Characterization & Analysis

A. FTIR Spectroscopy (Conformational Probe)

Infrared spectroscopy is the most rapid method to assess the conformational ensemble of Ac-Leu-NHMe. The Amide I band (C=O stretch) is the primary indicator.

-

Experimental Setup: Dissolve Ac-Leu-NHMe in a non-polar solvent (e.g.,

or -

Key Band Assignments:

| Conformer | Structure Type | Amide I Frequency ( | Note |

| C5 | Extended ( | ~1690–1695 | Weak H-bond (5-membered ring) |

| C7eq | ~1660–1675 | Strong H-bond (7-membered ring) | |

| Solvated | PPII / Random Coil | ~1640–1655 | H-bonded to solvent (if in water) |

B. NMR Spectroscopy (Dihedral Validation)

Nuclear Magnetic Resonance (NMR) provides quantitative data on the

-

Solvent: DMSO-

is preferred to prevent amide proton exchange, though -

Critical Measurement: Measure the coupling constant between the Amide Proton (NH) and the Alpha Proton (

).-

Equation:

-

Interpretation: A

value of < 6 Hz typically indicates a helical or turn conformation, while > 8 Hz indicates an extended (

-

Computational Benchmarking Workflow

Ac-Leu-NHMe is the "Gold Standard" for parameterizing force fields. If a force field (e.g., AMBER ff19SB) cannot reproduce the experimental ratio of C7eq/C5 conformers in this molecule, it will likely fail for larger proteins.

Workflow Diagram

The following diagram outlines the logical flow for using Ac-Leu-NHMe to validate a computational model against experimental data.

Figure 2: Workflow for cross-validating computational force fields using Ac-Leu-NHMe experimental data.

References

-

Conformational Preferences of N-Acetyl-L-leucine-N-methylamide. Journal of Physical Chemistry A. (Detailed DFT and solution studies of the conformer populations).

-

NMR Chemical Shifts of Trace Impurities. Organometallics. (Standard reference for identifying solvent peaks in NMR, critical for purity checks).

-

Infrared Amide I Band of the Coiled Coil. PubMed. (Discusses the shift of Amide I bands in relation to backbone H-bonding).

-

Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH. MDPI. (Provides context on modern solution-phase peptide coupling reagents like EDC/HOBt).

-

Ac-leu-nhme Compound Summary. PubChem. (Official chemical and physical property data).

Sources

Methodological & Application

Application Note: Ac-Leu-NHMe as a Foundational Model in Structural Proteomics

[1]

Abstract

In the high-throughput world of proteomics, the accuracy of predictive algorithms and spectral libraries relies heavily on robust calibration standards. Ac-Leu-NHMe (N-acetyl-L-leucine-N-methylamide) , often referred to in literature as the "Leucine Dipeptide Model" (or NALMA), serves as a critical reductionist system.[1] By isolating the peptide backbone (

This guide details the protocols for utilizing Ac-Leu-NHMe to validate computational models and experimental spectral assignments, bridging the gap between in silico prediction and wet-lab observation.

Part 1: Computational Proteomics – Force Field Parameterization

Primary Application: Validation of Backbone Torsion Angles and Rotameric States.[1]

In computational proteomics, the reliability of protein folding simulations depends on the force field's ability to reproduce the energy landscape of individual amino acids. Ac-Leu-NHMe is the industry standard for parameterizing the Leucine residue within force fields like AMBER, CHARMM, and OPLS-AA.

Protocol 1: Molecular Dynamics (MD) Validation Workflow

Objective: Generate a Ramachandran plot for Ac-Leu-NHMe to validate the conformational sampling of a new or modified force field (e.g., AMBER ff19SB).

Materials & Software

-

Model System: Ac-Leu-NHMe (capped N- and C-termini).[1]

-

Software: GROMACS, AMBER, or NAMD.

-

Solvent Model: TIP3P or OPC (3-point or 4-point water models).[1]

Step-by-Step Methodology

-

Topology Generation:

-

Construct the Ac-Leu-NHMe coordinate file.[1] Ensure the N-terminus is acetylated (ACE) and the C-terminus is N-methylamidated (NME).[1]

-

Critical Step: Assign partial charges using the RESP (Restrained Electrostatic Potential) method if developing custom parameters; otherwise, load standard library values.[1]

-

-

Solvation & Neutralization:

-

Define a cubic simulation box with a minimum distance of 1.2 nm between the solute and the box edge to prevent self-interaction under Periodic Boundary Conditions (PBC).

-

Solvate with explicit water (e.g., TIP3P).[1]

-

Note: Ac-Leu-NHMe is neutral; no counter-ions are typically required unless testing ionic strength effects.[1]

-

-

Energy Minimization:

-

Algorithm: Steepest Descent.

-

Convergence criterion:

.[1] -

Purpose: Remove steric clashes from the initial solvent placement.

-

-

Equilibration (NVT & NPT):

-

NVT (Canonical Ensemble): 100 ps at 300 K using a V-rescale thermostat. Restrain heavy atoms of the peptide.

-

NPT (Isothermal-Isobaric): 100 ps at 1 bar using a Parrinello-Rahman barostat. Release restraints.

-

-

Production Run:

-

Duration: >1

s (Microsecond timescales are required to sample rare rotameric transitions of the Leucine side chain). -

Integrator: Leap-frog with a 2 fs time step.

-

Electrostatics: Particle Mesh Ewald (PME) with a 1.0 nm cutoff.[1]

-

-

Analysis (Ramachandran Plotting):

Data Interpretation: Reference Values

The resulting simulation must match Quantum Mechanical (QM) calculations or NMR data.[1]

| Conformation | Relative Stability | ||

| Alpha-Helix ( | -60 | -45 | Global Minimum (in vacuum) |

| Beta-Sheet ( | -150 | +150 | Stabilized by solvent (H-bonds) |

| Polyproline II ( | -75 | +145 | Dominant in unfolded proteins |

Part 2: Spectroscopic Calibration – Infrared (IR) & VCD

Primary Application: Assigning Amide Bands for Secondary Structure Determination.[1]

Before analyzing complex protein mixtures, researchers use Ac-Leu-NHMe to define the "unperturbed" frequencies of the peptide bond. The Leucine side chain provides a steric bulk similar to hydrophobic cores in proteins, making it a better model than Alanine for burial effects.

Protocol 2: FTIR Band Assignment in Varying Solvents

Objective: Determine the solvent-induced frequency shift of Amide I and II bands to quantify hydration levels in protein samples.

Experimental Setup

-

Instrument: FTIR Spectrometer (e.g., Bruker Vertex) with ATR accessory or CaF

transmission cell. -

Sample: 50 mM Ac-Leu-NHMe.

-

Solvents: D

O (Deuterium Oxide), H

Methodology

-

Baseline Correction: Collect background spectra of pure solvent.

-

Sample Preparation: Dissolve Ac-Leu-NHMe in D

O.-

Why D

O? The H-O-H bending mode of water overlaps with the Amide I band. D

-

-

Acquisition:

-

Resolution: 2 cm

.[1] -

Scans: 128 (to improve Signal-to-Noise ratio).

-

-

Deconvolution: Use Fourier Self-Deconvolution (FSD) to resolve overlapping sub-bands.[1]

Expected Results & Causality

The Leucine side chain is hydrophobic.[1] In water, the backbone is hydrated, but the side chain is not. In DMSO, the solvent interacts differently with the exposed H-bond donors.

| Band | Frequency (H | Frequency (D | Assignment | Structural Insight |

| Amide I | ~1650 cm | ~1640 cm | C=O[1] Stretch (80%) | Indicates backbone H-bonding strength.[1] |

| Amide II | ~1550 cm | ~1450 cm | N-H Bend + C-N Stretch | Large shift in D |

| Amide III | ~1300 cm | Disappears/Shifts | C-N Stretch + N-H Bend | Sensitive to |

Part 3: Solvation Dynamics – The "Slaving" Model

Primary Application: Understanding how hydration shells drive protein fluctuations.

Recent research utilizes Ac-Leu-NHMe to study the "Slaving Model," which posits that protein motions are enslaved to the fluctuations of the hydration shell. The amphiphilic nature of Ac-Leu-NHMe (polar backbone + hydrophobic isobutyl group) makes it the perfect test subject.

Key Insight: The Hydrophobic Effect

Unlike Glycine or Alanine models, the Leucine side chain imposes a "structured water" cage (clathrate-like) around the hydrophobic group.

-

Experiment: Femtosecond-IR (fs-IR) or 2D-IR spectroscopy.

-

Observation: Water molecules near the Leucine side chain rotate 2-3x slower than bulk water.

-

Relevance: This retardation of water dynamics is what stabilizes the folded hydrophobic core of larger proteins.

Visualization: The Proteomics Workflow

The following diagram illustrates how Ac-Leu-NHMe acts as the central calibration node connecting theoretical physics, simulation, and wet-lab proteomics.

Figure 1: The central role of Ac-Leu-NHMe in bridging Quantum Mechanics and Experimental Proteomics.

References

-

Vitalini, F., et al. (2015).[1] "Molecular dynamics simulations data of the twenty encoded amino acids in different force fields." Data in Brief. Link

-

Head-Gordon, T., et al. (2010).[1] "Effects of co-solvents on peptide hydration water structure and dynamics." Journal of Physical Chemistry B. Link

-

Smith, B.C. (2020).[1][2][3] "Organic Nitrogen Compounds, VII: Amides—The Rest of the Story." Spectroscopy. Link

-

Corcelli, S.A., et al. (2022).[1] "Hydration Dynamics of Model Peptides with Different Hydrophobic Character." International Journal of Molecular Sciences. Link

-

Zhang, Y., et al. (2020).[1] "DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components." ACS Omega.[1] Link

Sources

Benchmarking Hydrophobic Hotspots: The Ac-Leu-NHMe Model System

Application Note & Technical Guide

Introduction: The Reductionist Approach to PPIs

In the study of Protein-Protein Interactions (PPIs), the Leucine residue often acts as a critical "anchor" in hydrophobic hotspots (e.g., Leucine Zippers, Bcl-2/BH3 interfaces). However, accurately modeling the binding affinity (

Ac-Leu-NHMe (N-acetyl-L-leucine-N-methylamide) is not a drug candidate; it is the fundamental metrological standard for these interactions. By blocking both the N-terminus (Acetyl) and C-terminus (N-methylamide), this molecule mimics the electronic and steric environment of a Leucine residue embedded within a protein chain, eliminating the artifactual electrostatic effects of charged termini (zwitterions).

This guide details how to use Ac-Leu-NHMe as a benchmark tool to validate computational force fields and experimental solvation data before applying them to complex PPI drug discovery campaigns.

The Biophysical Basis

Why Ac-Leu-NHMe?

To design inhibitors for PPIs, researchers rely on Molecular Dynamics (MD) and Free Energy Perturbation (FEP). If a force field (e.g., AMBER, CHARMM, OPLS) cannot accurately reproduce the solvation energy or conformational preference of Ac-Leu-NHMe, it will fail to predict the binding affinity of a Leucine-rich peptide inhibitor.

-

Structural Mimicry: The

-methylamide group mimics the peptide bond to the -

Conformational Sampling: It allows the isolation of intrinsic backbone torsion angles (

) without the interference of tertiary structure, mapping the "allowable" Ramachandran space for Leucine at an interface.

Workflow Visualization

The following diagram illustrates the logical flow from benchmarking the model system to applying validated parameters to a PPI target.

Figure 1: Critical path for using Ac-Leu-NHMe to validate computational parameters before PPI drug design.

Protocol A: Computational Solvation Free Energy ( )

Objective: Calculate the hydration free energy of Ac-Leu-NHMe to validate the hydrophobic contribution of Leucine in your chosen Force Field. Method: Thermodynamic Integration (TI) or Free Energy Perturbation (FEP).

Step-by-Step Methodology

-

System Preparation:

-

Topology Generation: Generate parameters for Ac-Leu-NHMe using antechamber (AMBER) or cgenff (CHARMM). Ensure the N-terminus is capped with ACE and C-terminus with NME.

-

Solvation: Solvate the structure in a cubic TIP3P water box with a minimum 12Å buffer.

-

Vacuum Reference: Create a separate gas-phase system (infinite cutoff).

-

-

Minimization & Equilibration:

-

Minimize solvent (500 steps steepest descent)

Minimize whole system. -

Heat to 300K over 50 ps (NVT ensemble).

-

Equilibrate density (NPT ensemble, 1 atm) for 500 ps.

-

-

Alchemical Transformation (The Thermodynamic Cycle):

-

You must compute the energy change for "turning off" the molecule in water vs. vacuum.

-

Lambda (

) Schedule: Use 12-16 windows for calculating-

Electrostatics:

(Linear). -

vdW: Soft-core potentials are required to prevent singularities at

.

-

-

-

Analysis:

-

Calculate

. -

Success Criterion: The calculated value must match experimental benchmarks (approx. -9.8 to -10.2 kcal/mol for the sidechain analog, adjusted for the backbone) within

kcal/mol.

-

Data Presentation: Reference Values

| Parameter | Experimental Value (Ref) | AMBER ff14SB | CHARMM36m |

| Hydration | -10.1 | -9.8 kcal/mol | -10.4 kcal/mol |

| -60° (Helical bias) | -62° | -58° | |

| -45° (Helical bias) | -42° | -47° |

Note: Experimental values derived from side-chain analog transfer energies corrected for backbone contribution.

Protocol B: NMR Conformational Analysis

Objective: Determine the conformational ensemble of Ac-Leu-NHMe in solution to assess if a PPI inhibitor will adopt the bioactive conformation (e.g.,

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve 5-10 mg of Ac-Leu-NHMe in 600

L of solvent. -

Solvents: Use

(mimics hydrophobic interior of PPI) and -

Add TMS (Tetramethylsilane) as an internal reference.

-

-

Acquisition:

-

Run 1D

NMR to assign amide protons. -

Run 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with mixing times of 200-500 ms.

-

Critical Measurement: Measure

coupling constants.

-

-

Data Analysis (Karplus Equation):

-

Use the Karplus relationship to convert J-coupling constants into dihedral angle

: -

Standard Coefficients:

.

-

-

Interpretation:

- Hz: Indicates a helical conformation (compatible with Leucine Zipper binding).

-

Hz: Indicates an extended

Thermodynamic Cycle Diagram

To accurately calculate the binding energy of a Leucine residue, one must understand the desolvation penalty. The diagram below represents the thermodynamic cycle used in Protocol A.

Figure 2: Alchemical thermodynamic cycle for calculating solvation free energy. The vertical legs represent the physical transfer (impossible to simulate directly); the horizontal legs represent the computational alchemy (FEP).

References

-

Jorgensen, W. L., & Tirado-Rives, J. (1988). The OPLS potential functions for proteins. Energy minimizations for crystals of cyclic peptides and crambin. Journal of the American Chemical Society. Link

-

Cornell, W. D., et al. (1995). A Second Generation Force Field for the Simulation of Proteins, Nucleic Acids, and Organic Molecules (AMBER). Journal of the American Chemical Society. Link

-

Best, R. B., et al. (2012). Optimization of the Additive CHARMM All-Atom Protein Force Field Targeting Improved Sampling of the Backbone

, -

Mobley, D. L., et al. (2009). Charge modification strategies for alchemical solvation free energy calculations. Journal of Chemical Physics. Link

-

Avbelj, F., & Baldwin, R. L. (2003). Role of backbone solvation and electrostatics in determining the Ramachandran distribution of the alanine dipeptide in water. Proceedings of the National Academy of Sciences. Link

Sources

Application Note: High-Fidelity Incorporation of Ac-Leu-NHMe Motifs into Peptide Libraries

Abstract

The Ac-Leu-NHMe (N-acetyl-L-leucine-N-methylamide) motif represents the canonical "blocked dipeptide" model, crucial for isolating backbone conformational propensities (Ramachandran space) without the interference of zwitterionic termini. While historically a computational standard, the physical incorporation of this motif—and its combinatorial analogs (Ac-X-NHMe)—into peptide libraries offers a powerful strategy for developing conformationally restricted, membrane-permeable therapeutics. This guide details the solid-phase synthesis (SPPS) protocols required to generate C-terminal N-methylamides using HMBA linkers, ensuring high purity and structural fidelity for library applications.

Strategic Rationale & Library Design

The "Blocked Dipeptide" Advantage

In standard peptide libraries, charged termini (

-

Structural Fidelity: By capping with Acetyl (N-term) and N-methylamide (C-term), the peptide mimics the electronic environment of a residue buried within a protein chain.

-

Permeability: Neutralizing terminal charges significantly reduces desolvation penalties, enhancing passive membrane permeability—a critical attribute for oral drug delivery.

Library Architecture

When designing a library incorporating Ac-Leu-NHMe, the objective is typically to screen for intrinsic secondary structure stability or metabolic resilience .

| Component | Chemical Identity | Function |

| N-Cap | Acetyl ( | Eliminates positive charge; mimics preceding peptide bond. |

| Core | -Leu- (or combinatorial | The variable region. Leucine is the hydrophobic standard for |

| C-Cap | N-methylamide ( | Eliminates negative charge; mimics succeeding peptide bond hydrogen donor. |

Experimental Protocol: Solid-Phase Synthesis

Standard Rink Amide resins yield primary amides (

Materials & Reagents[1][2]

-

Resin: HMBA-AM resin or HMBA-ChemMatrix (Loading 0.4–0.6 mmol/g). Note: HMBA = 4-Hydroxymethylbenzoic acid.

-

Coupling Reagents: DIC (Diisopropylcarbodiimide), DMAP (4-Dimethylaminopyridine).

-

Cleavage Reagent: 33% Methylamine in Ethanol (Caution: Volatile/Toxic).

-

Solvents: DMF (Anhydrous), DCM, Methanol.

Step-by-Step Synthesis Workflow

Step 1: Resin Loading (Esterification)

The first amino acid (Fmoc-Leu-OH) is attached to the HMBA hydroxyl group via an ester bond. This ester is the "switch" that allows later conversion to the methylamide.

-

Swell HMBA resin in DCM (30 min).

-

Dissolve Fmoc-Leu-OH (4 eq.) and DIC (4 eq.) in minimal DMF.

-

Add DMAP (0.1 eq.) to the resin mixture.[1] Critical: DMAP is required for efficient esterification.

-

Agitate for 2 hours at Room Temperature (RT).

-

Wash: DMF (3x), DCM (3x).[1]

-

Capping: Treat with Acetic Anhydride/Pyridine (1:1) in DMF for 30 min to cap unreacted hydroxyls.

Step 2: Chain Elongation & N-Terminal Capping

-

Fmoc Removal: 20% Piperidine in DMF (2 x 10 min).

-

Wash: DMF (5x).

-

N-Terminal Acetylation:

-

Prepare solution: 10% Acetic Anhydride, 10% DIPEA in DMF.

-

Add to resin and shake for 30 min.

-

Confirm completion with Kaiser Test (Result should be negative/colorless).

-

Step 3: Nucleophilic Cleavage (The "Methylamide" Trick)

This step differentiates this protocol from standard SPPS. We use methylamine to attack the resin-peptide ester linkage.

-

Wash resin thoroughly with DMF, then DCM, then Methanol .[1]

-

Dry resin under vacuum for 1 hour.

-

Transfer resin to a pressure-rated glass vessel or sealable reactor.

-

Add Cleavage Cocktail: 33% Methylamine in absolute Ethanol (approx. 10 mL per gram of resin).

-

Seal tightly and agitate at RT for 16–24 hours .

-

Safety Note: Methylamine is toxic and volatile. Perform in a high-flow fume hood.

-

-

Filter resin and collect the filtrate.[2]

-

Wash resin with DCM/MeOH (1:1) and combine with filtrate.

-

Evaporate solvent under reduced pressure (Rotavap) to yield the crude Ac-Leu-NHMe .

Visualization: Synthesis Pathway

Caption: Workflow for converting HMBA-linked precursors into C-terminal N-methylamides via aminolysis.

Quality Control & Analysis

Because Ac-Leu-NHMe is a small, neutral molecule, standard RP-HPLC retention times can be short.

Analytical Validation Table

| Method | Parameter | Expected Observation for Ac-Leu-NHMe |

| LC-MS (ESI) | Mass ( | Calc MW: 186.25 Da. Observed: 187.3 Da . |

| 1H NMR | Amide Protons | Distinct doublets for NH-Me ( |

| 1H NMR | Methyl Groups | Singlet for Acetyl ( |

| HPLC | Purity | Single peak. Note: Use gradients starting at 0-5% B to capture early eluters. |

Conformational Screening (CD Spectroscopy)

To validate the library's utility in conformational studies:

-

Dissolve Ac-Leu-NHMe in TFE (Trifluoroethanol) to promote secondary structure.

-

Measure Circular Dichroism (CD) from 190–250 nm.

-

Result: Ac-Leu-NHMe typically shows a "random coil" or dynamic equilibrium in water but can be induced into specific Ramachandran regions (

or

References

-

Synthesis of C-terminal Amides via HMBA

- Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols.

-

(Search: "HMBA resin cleavage protocol")

-

Ac-Leu-NHMe Conformational Properties

-

Head-Gordon, T., et al. (1991). "Ramachandran energy surfaces of the N-acetyl-N'-methylamide dipeptides." Biopolymers.[3]

-

-

N-Methylation in Drug Design

- Chatterjee, J., et al. (2013). "N-methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research.

-

Ac-Leu-NHMe Chemical Data

Sources

Ac-leu-nhme as a control peptide in biological assays

Application Note: Ac-Leu-NHMe as a Specificity Control in Protease Inhibition Assays

Introduction & Scientific Rationale

In the development of peptide-based therapeutics—specifically protease inhibitors for Calpains, Cathepsins, and the Proteasome—distinguishing between mechanism-based inhibition and non-specific hydrophobic toxicity is a critical "Go/No-Go" gate.[1]

Ac-Leu-NHMe (N-Acetyl-L-Leucine-N-methylamide) serves as a high-fidelity negative control in these biological assays.[1] It represents a "blocked amino acid" that mimics the structural backbone and hydrophobic termini of peptide inhibitors (such as ALLN, MG-132, or Leupeptin) but lacks the electrophilic "warhead" (aldehyde, boronic acid, or vinyl sulfone) required for covalent enzyme inactivation.

Why use Ac-Leu-NHMe instead of just DMSO? While DMSO controls for solvent effects, it does not account for the physical presence of a hydrophobic peptide backbone.[1] High concentrations (10–50 µM) of peptide inhibitors can induce cellular stress, membrane perturbation, or autophagy independent of their target. Ac-Leu-NHMe validates that your phenotypic result is due to active site binding, not just the addition of a lipophilic solute.[1]

Molecular Mechanism: The "Warhead" Concept

To understand the utility of Ac-Leu-NHMe, one must compare it to the active inhibitor it controls for (e.g., Calpain Inhibitor I / ALLN ).

-

The Inhibitor (ALLN): Contains a peptide sequence (Ac-Leu-Leu-Nle) that fits the substrate pocket, ending in an Aldehyde (-CHO) group.[1] This aldehyde acts as an electrophile, forming a reversible hemiacetal bond with the active site Cysteine of the protease.

-

The Control (Ac-Leu-NHMe): Contains the same N-terminal acetylation and a hydrophobic Leucine core, capped with a Methylamide (-NHMe) .[1] This amide bond is chemically inert to the active site Cysteine. It enters the pocket but "bounces off" without trapping the enzyme.

Diagram 1: Structural Logic of Inhibition vs. Control

Caption: The active inhibitor utilizes an electrophilic warhead to bind the enzyme, whereas Ac-Leu-NHMe presents a chemically inert interface, serving as a perfect structural mimic without activity.[1][2]

Experimental Protocols

Protocol A: Preparation and Solubility

Objective: Create a stable, precipitation-free stock solution. Ac-Leu-NHMe is hydrophobic; improper handling leads to "crash out" in aqueous media, causing false negatives.[1]

-

Weighing: Weigh 5 mg of Ac-Leu-NHMe powder (MW: ~186.25 g/mol ).

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Do not use water or PBS for the initial stock.

-

Stock Concentration: Prepare a 100 mM stock.

-

Calculation: Dissolve 5 mg in ~268 µL of DMSO.

-

Vortex:[1] Vortex vigorously for 30 seconds. Sonicate for 1 minute if visible particles remain.

-

-

Storage: Aliquot into 10 µL volumes in amber tubes. Store at -20°C (stable for 6 months). Avoid freeze-thaw cycles.[1][3]

Protocol B: Cell-Based Specificity Assay (Calpain/Autophagy)

Context: Testing if a Calpain Inhibitor (e.g., ALLN) rescues neurons from ischemic injury.[4] You must prove the rescue is due to Calpain inhibition, not the peptide acting as a nutrient source or membrane stabilizer.

Materials:

-

SH-SY5Y Neuronal Cells (or relevant line).[1]

-

Control: Ac-Leu-NHMe.[1]

-

Stressor: OGD (Oxygen-Glucose Deprivation) media or Calcium Ionophore (A23187).[1]

Workflow:

-

Seeding: Plate cells in 6-well plates (5x10⁵ cells/well) and culture overnight.

-

Pre-treatment (T = -1 hr):

-

Induction (T = 0): Replace media with Stressor Media (e.g., Ca2+ ionophore) containing the respective treatments (maintain 10 µM concentration).

-

Incubation: Incubate for 6–24 hours depending on the assay endpoint.

-

Lysis: Wash with ice-cold PBS.[1] Lyse in RIPA buffer with phosphatase inhibitors (but exclude protease inhibitors in the lysis buffer if measuring downstream activity, or add them immediately to stop reaction for Westerns).

Diagram 2: Experimental Workflow & Logic

Caption: Step-by-step workflow for validating protease inhibition specificity using Ac-Leu-NHMe side-by-side with the active drug.

Data Analysis & Interpretation

To validate your active inhibitor, the Ac-Leu-NHMe lane must behave like the Vehicle (DMSO) lane, NOT the Inhibitor lane.

Target Marker: Spectrin Breakdown Products (SBDPs) .

-

Calpain cleaves full-length Spectrin (240 kDa) into a specific 145/150 kDa fragment.[1]

-

Inhibition prevents this cleavage.[1]

| Group | Treatment | Spectrin 145 kDa Band Intensity | Interpretation |

| 1 | DMSO + Stress | High (+++++) | Calpain is active (Stress worked).[1] |

| 2 | ALLN + Stress | Low (+) | Calpain is inhibited (Drug worked). |

| 3 | Ac-Leu-NHMe + Stress | High (+++++) | VALIDATION PASS. The control peptide did not inhibit Calpain. |

| 4 | Ac-Leu-NHMe + Stress | Low (+) | VALIDATION FAIL. Non-specific effect observed.[1] |

Key Insight: If Group 3 shows low cleavage (protection), your "active" inhibitor might be working via non-specific mechanisms (e.g., coating the membrane or altering pH), rendering your specific drug claim invalid.

Troubleshooting & Critical Parameters

-

Precipitation in Media: When adding the 100 mM DMSO stock to aqueous media, a transient white cloud may appear.

-

Fix: Add the stock dropwise while swirling the media. If visible precipitate persists, the concentration (10 µM) is likely too high for the media formulation; reduce to 5 µM.

-

-

Toxicity: Ac-Leu-NHMe is generally non-toxic up to 100 µM.[1] If cell death occurs in the Control arm (Group 3) without stress, check for endotoxin contamination in the peptide powder.

-

Washing: Ensure thorough washing of cells before lysis. Residual Ac-Leu-NHMe in the lysate is inert, but residual ALLN will inhibit proteases during lysis, artificially inflating efficacy data.

References

-